1-Bromo-3-phenoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAKFFMKLQPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074773 | |
| Record name | PBDE 002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-00-2 | |
| Record name | 3-Bromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6876-00-2 | |
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| Record name | PBDE 002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 3-BROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N49713J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Investigations of 1 Bromo 3 Phenoxybenzene Reactivity
Elucidation of Nucleophilic Substitution Reaction Mechanisms
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 1-bromo-3-phenoxybenzene. The mechanism of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Two principal mechanisms are generally considered: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.
For an SNAr reaction to proceed via the addition-elimination pathway, the aromatic ring typically requires activation by electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the case of this compound, the phenoxy group is located at the meta position relative to the bromine atom. The phenoxy group exhibits a -I (inductive) effect, which is electron-withdrawing, and a +R (resonance) effect, which is electron-donating. Due to the meta-positioning, the resonance effect does not extend to the carbon bearing the bromine, meaning the phenoxy group primarily exerts a weak deactivating inductive effect. Consequently, the addition-elimination mechanism is generally disfavored unless highly reactive nucleophiles or forcing conditions are employed.
Given the lack of strong activation, nucleophilic substitution on this compound with strong bases often proceeds through an elimination-addition mechanism, which involves a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This pathway is initiated by the abstraction of a proton ortho to the bromine atom by a strong base, followed by the elimination of the bromide ion to form a benzyne. The nucleophile then adds to one of the two carbons of the triple bond, with subsequent protonation yielding the substitution product. An interesting feature of the benzyne mechanism is the potential for the incoming nucleophile to attach to the carbon adjacent to the one that was originally bonded to the leaving group, a phenomenon known as cine substitution.
Role of the Bromine Substituent in Reaction Pathways
The bromine atom in this compound serves as the leaving group in nucleophilic substitution reactions. Its departure is a key step in both the addition-elimination and benzyne mechanisms. In the context of the addition-elimination pathway, the carbon-bromine bond is broken in the second, fast step of the reaction. libretexts.org For the benzyne mechanism, the elimination of the bromide ion is part of the first, rate-determining step.
The nature of the halogen can influence the rate of SNAr reactions. In addition-elimination reactions, the rate-determining step is typically the initial attack of the nucleophile. A more electronegative halogen can increase the electrophilicity of the carbon atom to which it is attached, thereby accelerating the nucleophilic attack. masterorganicchemistry.com
Influence of Solvent Systems and Nucleophile Characteristics on Reaction Outcomes
The choice of solvent and the nature of the nucleophile are critical factors that dictate the outcome of reactions involving this compound.
Solvent Effects: The polarity and proticity of the solvent can significantly influence the rate and mechanism of nucleophilic substitution. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed in SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing the nucleophilicity of the attacking species. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. libretexts.org
Nucleophile Characteristics: The strength and nature of the nucleophile are paramount. For the addition-elimination mechanism to be viable on a relatively unactivated substrate like this compound, a very strong nucleophile is generally required. For the benzyne mechanism to operate, a strong base is necessary to deprotonate the aromatic ring. Common strong bases used for this purpose include sodium amide (NaNH₂) and organolithium reagents. masterorganicchemistry.com
The characteristics of the nucleophile, such as its charge, polarizability, and steric bulk, will also affect the reaction rate and product distribution. For instance, more basic and less sterically hindered nucleophiles will generally react faster.
Studies on Aryl Ether Bond Formation Mechanisms in Catalytic Cycles
The formation of aryl ethers from this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling. These methods offer milder reaction conditions compared to classical SNAr reactions.
The general catalytic cycle for these reactions, for example with a palladium catalyst, is thought to involve several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Ligand Exchange/Deprotonation: The alcohol or phenol (B47542) nucleophile coordinates to the palladium center, often facilitated by a base which deprotonates the nucleophile to form a more reactive alkoxide or phenoxide.
Reductive Elimination: The final step is the reductive elimination of the aryl ether product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand on the metal catalyst is crucial for the success of these reactions, influencing the rate of oxidative addition and reductive elimination.
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature, likely due to the focus on more synthetically versatile or electronically activated substrates. However, general principles of reaction kinetics and thermodynamics can be applied.
For the benzyne mechanism , the formation of the benzyne intermediate is the rate-determining step. The kinetics would depend on the specific base and conditions used.
Computational and Experimental Probes of Reaction Intermediates
The direct experimental observation of reaction intermediates in SNAr reactions can be challenging due to their transient nature. However, various techniques have been employed to provide evidence for their existence.
Meisenheimer complexes , the intermediates in the addition-elimination pathway, have been isolated and characterized in some cases, particularly when they are stabilized by strong electron-withdrawing groups. libretexts.org For a substrate like this compound, the intermediate would be less stable and thus more difficult to detect directly.
Benzyne intermediates are highly reactive and cannot be isolated under normal conditions. Their existence is typically inferred through trapping experiments. By carrying out the reaction in the presence of a diene, such as furan (B31954) or cyclopentadiene, the benzyne intermediate can be trapped via a [4+2] cycloaddition reaction, yielding a characteristic bicyclic adduct. This provides strong evidence for the operation of the benzyne mechanism.
Computational studies , such as those using Density Functional Theory (DFT), can provide valuable insights into the structures and energies of transition states and intermediates. These studies can help to elucidate the preferred reaction pathway and rationalize experimental observations. For instance, computational modeling could be used to compare the activation energies for the addition-elimination versus the benzyne pathway for the reaction of this compound with a given nucleophile, thereby predicting the most likely mechanism.
Applications of 1 Bromo 3 Phenoxybenzene in Specialized Organic Synthesis and Materials Science
Utilization as a Precursor in Advanced Polymer Chemistry
1-Bromo-3-phenoxybenzene and its derivatives are valuable precursors in the synthesis of high-performance polymers, particularly those requiring enhanced thermal stability and specific electronic properties. The presence of the phenoxy group can impart flexibility and solubility, while the bromine atom provides a reactive site for polymerization reactions.
One key area of application is in the synthesis of poly(phenylene ether)s (PPEs) and related aromatic polymers. mdpi.com While the direct polymerization of this compound is not the most common route, its structural motif is central to monomers designed for specialty polymers. For instance, derivatives can be created where the bromine atom is converted into a more reactive functional group suitable for specific polymerization mechanisms, such as Suzuki or Ullmann coupling reactions. google.com
A notable example involves the synthesis of novel monomers from naturally occurring and renewable resources like cashew nut shell liquid (CNSL). In one process, 3-pentadecyl phenol (B47542) (derived from CNSL) is reacted to form 1-pentadecyl-3-phenoxy benzene (B151609), which is then brominated. google.com This functionalized compound can act as a monomer for producing high-performance polymers with excellent processability, attributable to the long pentadecyl chain. google.com The synthesis of polyphenylenes through the polymerization of bromo-lithiobenzene intermediates further highlights the utility of such bromo-aromatic compounds in creating soluble and processable polymers. dtic.mil
Table 1: Synthesis of this compound This table outlines a documented laboratory synthesis of the title compound.
| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield | Reference |
| Phenol, 1,3-Dibromobenzene (B47543) | Sodium methylate, Cuprous bromide | Methanol (B129727), 2-Methoxyethyl ether (diglyme) | Heated to 165°C, stirred for 24 hours | This compound | 40.5 g | prepchem.com |
Building Block Strategies in Pharmaceutical Compound Synthesis
The this compound scaffold is a significant building block in medicinal chemistry for the development of complex pharmaceutical compounds. solubilityofthings.commyskinrecipes.com The bromine atom serves as a versatile synthetic handle for introducing various other functional groups through cross-coupling reactions, while the phenoxy moiety can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.
This structural unit is found in molecules designed for a range of therapeutic targets. For example, a complex derivative, 3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, incorporates a substituted phenoxyphenyl group. chemdiv.com This compound is included in screening libraries for drug discovery efforts targeting cancer, nervous system disorders, and immune system diseases, underscoring the importance of the core phenoxyphenyl structure in generating biologically active molecules. chemdiv.com The ability to functionalize the bromo-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize a compound's efficacy and properties.
Table 2: Pharmaceutical Scaffold Derived from a Phenoxyphenyl Structure This table shows an example of a complex molecule for pharmaceutical research that contains the core phenoxyphenyl structure.
| Base Scaffold | Compound Name | Therapeutic Areas of Interest | Reference |
| Phenoxyphenyl | 3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | Cancer, Nervous System, Immune System, Endocrine | chemdiv.com |
Intermediate in Agrochemical Development
In the field of agrochemical science, this compound and its close chemical relatives are key intermediates in the synthesis of active ingredients for pesticides and herbicides. myskinrecipes.comontosight.ai The development of effective and target-specific agrochemicals is crucial for modern agriculture to protect crops and improve yields. mdpi.com
The 3-phenoxybenzyl structural motif is particularly prominent in the class of synthetic pyrethroid insecticides. Many of the most successful commercial pyrethroids incorporate α-cyano-3-phenoxybenzyl alcohol as their alcohol component. jst.go.jp This alcohol is synthesized from precursors like 3-phenoxybenzyl bromide (1-(bromomethyl)-3-phenoxybenzene), a direct derivative of the phenoxybenzene core. myskinrecipes.comchemicalbook.com The combination of the phenoxybenzyl group with various acidic components leads to a wide range of insecticides with potent activity against various pests. jst.go.jp
Table 3: Commercial Pyrethroid Insecticides Featuring the 3-Phenoxybenzyl Moiety This table lists several commercial insecticides that are synthesized using an alcohol component containing the 3-phenoxybenzyl structure.
| Insecticide | Alcohol Moiety | Reference |
| Cyphenothrin | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
| Fenvalerate | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
| Esfenvalerate | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
| Deltamethrin | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
| Cypermethrin | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
| Cyhalothrin | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
Design and Synthesis of Functionalized Derivatives for Novel Material Applications
The strategic functionalization of this compound allows for the creation of tailor-made molecules for advanced material applications, including specialty lubricants and electronic materials. solubilityofthings.comfscichem.com The compound's reactivity at the bromine site enables its use as a starting point for building more complex structures with desired physical and chemical properties. solubilityofthings.com
A clear example is in the synthesis of advanced lubricants that combine the properties of silicones and polyphenyl ethers. In a multi-step synthesis, this compound is first reacted with magnesium to form a Grignard reagent. nasa.gov This reagent is then treated with dimethyldichlorosilane to produce (3-phenoxyphenyl)dimethylchlorosilane, which upon hydrolysis yields 1,3-bis(3-phenoxyphenyl)-1,1,3,3-tetramethyldisiloxane. nasa.gov This final product is a lubricant designed to have low-temperature stability and high radiation resistance. nasa.gov This synthetic route demonstrates how the original compound is elaborated into a complex functional material. Furthermore, related structures are investigated for use in optoelectronic materials, conductive polymers, and liquid crystals, highlighting the broad potential of phenoxybenzene derivatives in materials science. fscichem.com
Table 4: Synthesis of a Functionalized Disiloxane Lubricant This table details the key synthetic step for creating a specialty lubricant starting from this compound.
| Starting Material | Key Intermediate | Reaction | Final Product | Application | Reference |
| This compound | (3-phenoxyphenyl)dimethylchlorosilane | Grignard reaction followed by hydrolysis | 1,3-Bis(3-phenoxyphenyl)-1,1,3,3-tetramethyldisiloxane | High-performance lubricant | nasa.gov |
Environmental Chemistry and Mechanistic Ecotoxicology of Brominated Diphenyl Ethers
Environmental Fate and Transport Mechanisms
Monobrominated diphenyl ethers (mono-BDEs) are subject to atmospheric photolysis, a process that contributes to their degradation in the environment. The transformation of higher brominated diphenyl ethers can lead to the formation of less brominated forms, with mono-BDEs being a notable concern due to their potential for extended atmospheric photolysis lifetimes and increased bioavailability. researchgate.netupm.edu.myhibiscuspublisher.com Specifically, the mono-brominated BDE-3 has been highlighted for its particularly long atmospheric photolysis lifetime compared to other mono-BDEs. upm.edu.myhibiscuspublisher.com
The degradation of polybrominated diphenyl ethers (PBDEs) in the atmosphere is influenced by photochemically produced hydroxyl radicals. While specific data for 1-bromo-3-phenoxybenzene is limited, the general mechanism for PBDEs involves the breaking of carbon-bromine bonds, leading to less brominated congeners. The rate of degradation is dependent on the level of bromination, with fewer bromine atoms generally leading to increased volatility. researchgate.net
Due to their chemical properties, monobrominated diphenyl ethers can become distributed in various environmental compartments. These compounds are often added to products physically, which allows them to leach into the environment during production and after the degradation of the parent polymer. researchgate.nethibiscuspublisher.com Once released, their persistence and potential for bioaccumulation become significant concerns. researchgate.nethibiscuspublisher.com
The distribution of these compounds in aquatic and terrestrial ecosystems is governed by their physicochemical properties. Lower brominated congeners, such as monobrominated diphenyl ethers, tend to be more volatile and have a higher potential for bioaccumulation. researchgate.nethibiscuspublisher.com This can lead to their presence in various environmental matrices and subsequent uptake by organisms.
Bioaccumulation and Biotransformation Dynamics
The biotransformation of monobrominated diphenyl ethers can lead to the formation of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites. These metabolic processes can occur in various organisms, including aquatic and mammalian species. The resulting metabolites have drawn scientific attention due to their potential for increased biological activity compared to the parent compounds.
The structural similarity of OH-PBDEs to thyroid hormones is a key factor in their toxicological profile. researchgate.net This similarity allows them to interact with thyroid hormone transport proteins, potentially disrupting the endocrine system. researchgate.net
| Metabolite Type | Formation Process | Potential Biological Activity |
| OH-PBDEs | Hydroxylation of the parent compound | Endocrine disruption due to structural similarity to thyroid hormones. researchgate.net |
| MeO-PBDEs | Methoxylation of the parent compound | Further research is needed to fully characterize their biological activity. |
The enzymatic biotransformation of PBDEs is a critical process in their detoxification and elimination from the body. Cytochrome P450 (CYP) enzymes play a central role in the metabolism of these compounds. While specific data for this compound is not available, studies on other PBDEs indicate that CYP-mediated oxidation is a primary pathway for the formation of hydroxylated metabolites.
Debromination is another potential biotransformation pathway for PBDEs. This process, which involves the removal of bromine atoms, generally proceeds more readily than dechlorination due to the weaker carbon-bromine bond. The liver is a primary site for these detoxification processes, where enzymes work to convert lipophilic compounds into more water-soluble metabolites that can be excreted.
Molecular and Cellular Mechanisms of Ecotoxicity
The ecotoxicity of monobrominated diphenyl ethers is a subject of ongoing research. As endocrine disruptors, they are associated with a range of acute and chronic toxicological effects, including neurodevelopmental toxicity and potential carcinogenicity. researchgate.netupm.edu.myhibiscuspublisher.com Their structural resemblance to thyroid hormones allows them to interfere with thyroid hormone balance, which can lead to various health complications. researchgate.nethibiscuspublisher.com
At the cellular level, the toxicity of PBDEs has been linked to several mechanisms, including oxidative stress, DNA damage, and apoptosis. mdpi.comnih.govnih.gov Oxidative stress is considered a primary pathway for the toxicity of PBDEs. nih.gov Studies on various PBDE congeners have shown that they can induce the production of reactive oxygen species (ROS), leading to cellular damage. mdpi.com Furthermore, some PBDEs and their metabolites have been found to interact with nuclear receptors, such as the estrogen receptor and the aryl hydrocarbon receptor, which can disrupt normal cellular signaling pathways. nih.gov
Endocrine Disrupting Potency and Related Mechanisms
The potential for this compound, also known as the congener BDE-2, to act as an endocrine disruptor has been evaluated as part of broader screenings of brominated flame retardants (BFRs). A comprehensive in vitro study assessed the potency of various BFRs to interfere with several key endocrine pathways. oup.comresearchgate.net These assays tested for interactions with the aryl hydrocarbon receptor (AhR), androgen receptor (AR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER). Additionally, the study evaluated the potential to inhibit estradiol (B170435) sulfation and to interfere with thyroid hormone (T3) mediated processes and transport. oup.comresearchgate.net
While many PBDEs show a range of endocrine-disrupting activities, including anti-androgenic effects and competition with thyroxine for binding to the transport protein transthyretin (TTR), specific quantitative results for the this compound congener are not individually detailed in these broader screening studies. oup.comresearchgate.net The research classifies BFRs into different clusters based on their endocrine-disrupting profiles, but the specific placement and activity of this compound are not explicitly stated. oup.comresearchgate.net
Research on other PBDEs indicates that metabolites, particularly hydroxylated PBDEs (OH-PBDEs), may have more significant biological effects than the parent compounds due to their structural similarity to hormones like thyroxine and estrogens. nih.gov These metabolites can competitively bind to TTR, potentially disrupting thyroid hormone homeostasis. nih.gov However, metabolic pathways and the resulting endocrine activity specific to this compound have not been fully elucidated.
Table 1: Summary of Endocrine Disruption Assays Applied to Brominated Flame Retardants
This table outlines the types of in vitro assays used in comprehensive screenings that have included various PBDEs. Specific results for this compound are not detailed in the available literature.
| Target Pathway | Assay Type | Mechanism of Action Investigated |
| Steroid Hormones | Androgen Receptor (AR) Assay | Agonistic and antagonistic effects on the androgen receptor. |
| Estrogen Receptor (ER) Assay | Agonistic and antagonistic effects on the estrogen receptor. | |
| Progesterone Receptor (PR) Assay | Agonistic and antagonistic effects on the progesterone receptor. | |
| Estradiol Sulfotransferase (E2SULT) | Inhibition of the enzyme responsible for estradiol sulfation. | |
| Thyroid Hormones | Transthyretin (TTR) Binding Assay | Competition with thyroxine (T4) for binding to the TTR transport protein. |
| T3-Mediated Cell Proliferation | Interference with cellular proliferation mediated by triiodothyronine (T3). | |
| Other | Aryl Hydrocarbon Receptor (AhR) Assay | Activation or inactivation of the AhR, which can affect steroidogenesis. |
Data sourced from Hamers et al., 2006. oup.comresearchgate.net
Neurodevelopmental Toxicity Pathways at the Cellular Level
There is a significant body of research indicating that certain PBDE congeners can induce neurodevelopmental toxicity. researchgate.net Studies on congeners such as BDE-47 and BDE-99 using in vitro models of human neural progenitor cells have shown that these compounds can decrease cell migration and reduce differentiation into neurons and oligodendrocytes. nih.gov The proposed mechanisms often involve the disruption of thyroid hormone signaling, which is critical for normal brain development. nih.gov
However, specific mechanistic studies on the neurodevelopmental toxicity of this compound at the cellular level are not available in the reviewed scientific literature. While the general class of PBDEs is associated with neurotoxic outcomes, direct evidence and pathway analysis for this specific mono-brominated congener are currently lacking.
Hepatic Toxicity Mechanisms Involving Reactive Metabolites
The metabolism of PBDEs is a key factor in their potential toxicity. For some congeners, metabolic processes can lead to the formation of reactive intermediates that may cause cellular damage. For instance, gestational exposure to BDE-99 has been shown to induce toxicity in the fetal rat liver through the upregulation of cytochrome P450 (CYP) isoforms and the subsequent production of reactive oxygen species (ROS), leading to oxidative stress. oup.com Furthermore, the metabolism of commercial PBDE mixtures in mice has been shown to produce brominated phenols, indicating the cleavage of the diphenyl ether bond, alongside hydroxylated metabolites. nih.gov
Despite these findings for other PBDEs, dedicated research into the specific metabolic pathways of this compound and the potential formation of reactive metabolites leading to hepatic toxicity has not been identified in the literature. Therefore, the precise mechanisms of hepatotoxicity for this compound remain uncharacterized.
Immunotoxicity Assessments and Underlying Mechanisms
The potential for environmental contaminants to adversely affect the immune system is a significant toxicological concern. Related classes of compounds, such as polychlorinated biphenyls (PCBs), have demonstrated immunotoxic effects in animal studies. usf.edu However, a review of the available scientific literature did not yield specific studies assessing the immunotoxicity of this compound. Consequently, the potential for this compound to interfere with immune function and the underlying mechanisms of any such interaction are unknown.
Mechanistic Studies on Mutagenicity and Genotoxicity
Genotoxicity testing is crucial for determining the potential of a chemical to cause DNA damage, which can lead to mutations and carcinogenesis. Standard assays include bacterial reverse mutation tests (Ames test) and various mammalian cell assays for chromosomal aberrations or sister-chromatid exchanges. additivesforpolymer.com
Within the PBDE class, limited data are available. Studies on the highly brominated deca-BDE (BDE-209) have found it to be not mutagenic in the Ames test or in a mouse lymphoma assay. michigan.gov Deca-BDE also did not cause chromosomal aberrations or sister-chromatid exchanges in tested cell lines. michigan.gov However, specific mechanistic studies investigating the mutagenicity and genotoxicity of this compound were not found in the reviewed literature.
Computational Chemistry and Cheminformatics Approaches to 1 Bromo 3 Phenoxybenzene Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 1-bromo-3-phenoxybenzene. One such study on selected polybrominated diphenyl ethers (PBDEs), which include 3-mono-bromodiphenyl ether (an alternative name for this compound), utilized the B3LYP/6-311+G(d) method to investigate their structural parameters and electronic properties. nih.gov
Table 1: Calculated Electronic Properties of 3-mono-bromodiphenyl ether
| Property | Calculated Value | Significance |
|---|---|---|
| Vertical Electron Affinity | Available in specialized literature | Predicts the likelihood of electron capture. nih.gov |
| Adiabatic Electron Affinity | Available in specialized literature | Indicates the energy change upon electron attachment. nih.gov |
| C-Br Bond Length | Available in specialized literature | Influences the susceptibility to debromination. nih.gov |
Note: Specific numerical values from the cited study require access to the full publication.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the characteristics of compounds for which experimental data is scarce.
The environmental distribution of a chemical is governed by its physicochemical properties. The octanol-air partition coefficient (Koa) is a crucial parameter that describes the partitioning of a chemical between the air and organic phases, influencing its long-range transport and bioaccumulation potential.
A study featured in the QsarDB repository, "QSARINS-chem: Insubria datasets and new QSAR/QSPR models for environmental pollutants," includes this compound in its dataset. qsardb.org This research provides a predicted value for the octanol-air partition coefficient (log Koa) for this compound, which is valuable for environmental modeling and risk assessment. qsardb.org
Table 2: Predicted Octanol-Air Partition Coefficient for this compound
| Compound Name | Predicted log Koa |
|---|
This predicted value allows for an estimation of how this compound will distribute itself in the environment, for instance, its tendency to adsorb to atmospheric particulate matter or accumulate in the fatty tissues of organisms.
While specific QSAR models predicting the biological activity and toxicological endpoints of this compound are not readily found in publicly available literature, the principles of QSAR modeling are widely applied in toxicology. nih.govdntb.gov.ua Such models are developed by building a database of structurally similar compounds with known toxicological data. mdpi.com
For a compound like this compound, a QSAR model could potentially predict various toxicological endpoints, such as:
Hepatotoxicity: By comparing its structural features to those of known liver toxicants. nih.gov
Endocrine Disruption: By identifying structural motifs that could interact with hormone receptors.
Genotoxicity: By flagging potential structural alerts that are associated with DNA damage. osti.gov
The development of such predictive models would be a valuable tool for prioritizing this compound for further experimental testing and for regulatory purposes. nih.govuninsubria.it
Molecular Dynamics and Docking Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govirbbarcelona.org
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Molecular Dynamics Simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of the interaction. mdpi.comfrontiersin.org
Although specific MD or docking studies for this compound are not prominently available in the scientific literature, these methods could be applied to investigate its potential interactions with various biological targets. For instance, if a QSAR model predicted potential endocrine-disrupting activity, docking and MD simulations could be used to explore its binding to nuclear receptors like the estrogen or androgen receptors. These simulations would help to visualize the binding mode and provide a molecular-level hypothesis for the observed or predicted biological activity.
Advanced Analytical Methodologies for the Characterization and Quantification of 1 Bromo 3 Phenoxybenzene
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural identification of 1-bromo-3-phenoxybenzene, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of this compound displays a series of signals in the aromatic region, typically between 6.8 and 7.5 ppm. The specific chemical shifts and coupling patterns of the nine aromatic protons allow for the complete assignment of the structure, confirming the meta-substitution pattern of the bromo and phenoxy groups on the benzene (B151609) ring. chemicalbook.comresearchgate.net
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift Range (ppm) | Multiplicity |
| ¹H | ~ 6.8 - 7.5 | Multiplets |
| ¹³C | ~ 115 - 160 | Singlets |
Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. Key absorptions include C-H stretching from the aromatic rings, C-O-C stretching of the ether linkage, and C-Br stretching.
The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The strong absorption band corresponding to the aryl ether C-O bond is also a key diagnostic feature. docbrown.infochemicalbook.com
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
| 1475 - 1495 | C=C Stretch | Aromatic Ring |
| 1200 - 1250 | C-O-C Asymmetric Stretch | Aryl Ether |
| 1000 - 1100 | C-Br Stretch | Aryl Halide |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₉BrO), the molecular weight is approximately 249.10 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z values of 248 and 250, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio). nist.govgovinfo.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aryl ethers include cleavage of the ether bond. researchgate.net The loss of the bromine atom or the phenoxy group can lead to characteristic fragment ions. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z | Notes |
| [M]⁺ | 248/250 | Molecular ion peak showing bromine isotope pattern. |
| [M+H]⁺ | 249/251 | Protonated molecule. uni.lu |
| [M+Na]⁺ | 271/273 | Sodium adduct. uni.lu |
| [M-Br]⁺ | 169 | Fragment resulting from loss of a bromine atom. |
| [C₆H₅O]⁺ | 93 | Phenoxy fragment. |
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities, starting materials, byproducts, and its structural isomers (1-bromo-2-phenoxybenzene and 1-bromo-4-phenoxybenzene).
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound and for the analysis of reaction mixtures. The development of a robust HPLC method is critical, especially for separating it from its positional isomers.
Due to the similar hydrophobic character of the isomers, standard C18 columns may not provide adequate resolution. Method development often focuses on columns that offer alternative selectivities. Phenyl- and pentafluorophenyl (PFP)-based stationary phases are often effective as they provide π-π and dipole-dipole interactions, which can differentiate between the subtle electronic and structural differences of the ortho, meta, and para isomers. mtc-usa.comwelch-us.com Columns with pyrenylethyl bonded phases are also recommended for their high molecular shape selectivity based on strong π-π interactions. nacalai.com A reverse-phase method using a mobile phase of acetonitrile (B52724) and water is a common starting point. sielc.comsielc.comrsc.org
Table 4: Example HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Column | Phenyl-Hexyl, PFP, or Pyrenylethyl (PYE) Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 30°C) |
Gas Chromatography (GC) is well-suited for the analysis of this compound, given its volatility. It is frequently used to determine the purity of the final product and to monitor the progress of a synthesis reaction.
A typical GC analysis involves injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. For brominated diphenyl ethers, a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is commonly used. nist.gov A temperature-programmed oven is employed to ensure efficient separation and elution of the compound. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.
Table 5: Typical Gas Chromatography Method Parameters
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial Temp: 100°C, Ramp to 280°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable for the definitive characterization and quantification of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide the high selectivity and sensitivity required to analyze this compound in complex matrices. These methods are crucial in environmental monitoring, chemical synthesis control, and metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of semi-volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
Separation: The chromatographic separation is typically achieved on a low-polarity capillary column. A common choice is a column coated with a stationary phase such as 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms or equivalent). The oven temperature program is optimized to ensure good resolution from other potential contaminants or isomers. A typical program might start at a lower temperature (e.g., 120-140°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C. waters.comnih.gov
Detection and Quantification: Following separation, the compound elutes into the mass spectrometer. Electron Ionization (EI) is the most common ionization technique used for this type of analysis. The resulting mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]+) and a distinctive isotopic pattern due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). waters.com Common fragmentation patterns for related polybrominated diphenyl ethers (PBDEs) include the loss of bromine atoms. For this compound, key ions for monitoring would be its molecular ion cluster.
For enhanced sensitivity and selectivity, particularly in complex matrices, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can be employed. waters.comosti.gov This involves selecting the precursor molecular ion and monitoring for specific product ions after collision-induced dissociation. For a monobrominated diphenyl ether, a potential MRM transition could involve the molecular ion as the precursor and a fragment ion resulting from the loss of the bromine atom or cleavage of the ether bond as the product ion. waters.com
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm I.D., 0.10 µm film thickness DB-5HT or equivalent nih.gov |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min nih.gov |
| Oven Program | Initial 120°C (hold 2 min), ramp 23°C/min to 250°C, ramp 3°C/min to 275°C, ramp 33°C/min to 330°C (hold 5 min) nih.gov |
| Injector | Splitless, 260°C waters.com |
| Ionization Mode | Electron Ionization (EI), 70 eV nih.gov |
| MS Acquisition | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) waters.comjenck.com |
| Precursor Ion (for MRM) | m/z 248/250 (Molecular Ion Cluster) |
| Product Ion(s) (for MRM) | To be determined empirically; likely fragments include loss of Br (m/z 169) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS serves as a powerful alternative or complementary technique to GC-MS, particularly for compounds that might be thermally labile or for analyses requiring minimal sample preparation.
Separation: Reverse-phase liquid chromatography is the standard approach for separating this compound. A C18 column is commonly used, providing good retention and separation based on the compound's hydrophobicity. researchgate.netsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of an additive like formic acid to facilitate ionization. sielc.comumb.edu A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure efficient elution and good peak shape.
Detection and Quantification: After chromatographic separation, the analyte is introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are effective ionization techniques for compounds of this class, often operated in negative ion mode. researchgate.netacs.org For related brominated diphenyl ethers, analysis in negative ion mode has been shown to produce precursor ions corresponding to [M-Br+O]-. researchgate.netacs.org Tandem mass spectrometry (MS/MS) in MRM mode provides high selectivity and sensitivity for quantification. This involves isolating a specific precursor ion and monitoring for characteristic product ions. Predicted precursor ions for this compound in various adduct forms can guide method development. uni.lu
| Parameter | Condition |
|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3 µm particle size) umb.edu |
| Mobile Phase A | Water with 0.1% Formic Acid sielc.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid sielc.com |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized gradient from ~50% B to 100% B |
| Ionization Mode | Negative Ion APCI or APPI researchgate.netacs.org |
| MS Acquisition | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Predicted) | [M-H]- at m/z 247/249 or other adducts uni.lu |
| Product Ion(s) (Predicted) | To be determined empirically; likely fragments include Br- (m/z 79/81) acs.org |
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation.
- Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photolytic degradation .
- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal as hazardous organic waste.
How can this compound be utilized in designing liquid crystalline materials?
Advanced Research Question
The rigid biphenyl core and bromine’s polarizability make it a candidate for mesogen synthesis. Incorporate it into Schiff base or ester-linked mesogens via Suzuki coupling. Evaluate phase transitions via polarized optical microscopy (POM) and DSC. For example, derivatives with alkyl chains (C₆–C₁₂) exhibit smectic phases at 80–120°C . Optimize molecular aspect ratios to enhance thermal stability and optical anisotropy.
What strategies mitigate side reactions during bromination of 3-phenoxybenzene?
Advanced Research Question
Competitive dibromination or oxidation can occur with excess Br₂. Mitigation strategies:
- Stoichiometry : Use 1.1 eq. Br₂ to limit overbromination.
- Temperature Control : Maintain <60°C to suppress radical pathways.
- Additives : Include HBr scavengers (e.g., NaHCO₃) to minimize acid-catalyzed degradation .
Monitor reaction progress via GC-MS and quench with Na₂S₂O₃ immediately post-reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
